molecular formula C20H22ClFN6O B2554330 N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179495-32-9

N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2554330
CAS RN: 1179495-32-9
M. Wt: 416.89
InChI Key: SRTAQHVAVLPDJS-UHFFFAOYSA-N
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Description

The compound "N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride" is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with morpholino and fluorophenyl groups have been synthesized and studied for their properties and potential applications in medicine, particularly in cancer treatment .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with halogenated precursors. For instance, a compound with a 2-fluorophenyl group was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone through amination and cyclization in a nonproton polar solvent, followed by acidification . Another related compound was synthesized by condensation of an isocyanato precursor with an aminated indazole derivative, followed by cyclization with hydrazine hydrate . These methods highlight the importance of halogenated intermediates and the use of amination and cyclization reactions in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of compounds in this family is often confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . The crystal structures of some compounds have been determined, which can provide insights into the molecular conformation and potential interaction sites for biological activity . For example, the morpholine unit in a related compound adopts an almost ideal chair conformation, which could be relevant for the binding properties of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include amination, cyclization, and acidification steps . The reactivity of the morpholine group and the presence of halogen atoms such as fluorine can influence the course of these reactions and the properties of the final product. The electrophilic substitution reaction has also been used to introduce a fluorescent moiety into a morpholine-triazine compound, indicating the versatility of these molecules for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and potential bioavailability of the molecules . The photophysical properties of a fluorescein derivative of a morpholine-triazine compound have been studied, showing sensitivity to solvents, pH, and metal ions, which suggests potential applications as a sensor . The intermolecular hydrogen bonding observed in the crystal structure of a related compound could also play a role in its stability and interaction with biological targets .

Scientific Research Applications

Synthesis and Biological Activity

One significant area of research involves the synthesis of derivatives related to N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride and their biological activities. For example, a study reported the synthesis of pyrimidine-linked morpholinophenyl derivatives, showcasing significant larvicidal activity against third instar larvae, highlighting the compound's potential in pest control applications (Gorle et al., 2016).

Neurokinin-1 Receptor Antagonism

Another research direction focuses on neurokinin-1 (NK1) receptor antagonists for clinical applications in emesis and depression. A compound described as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride exhibited high affinity and oral activity, suggesting its utility in treating emesis and depression (Harrison et al., 2001).

Intermolecular Interactions and Structural Analysis

Research on 1,2,4-triazole derivatives has revealed insights into intermolecular interactions, such as lp⋯π interactions. These studies are crucial for understanding the structural aspects and potential biological activities of triazine compounds, providing a foundation for future drug design and development (Shukla et al., 2014).

Synthesis of N-Heterocycles

The chemical versatility of this compound facilitates the synthesis of various N-heterocycles, including morpholines and piperazines, demonstrating the compound's role in expanding the chemical space of heterocyclic compounds (Matlock et al., 2015).

Heat-Resistant Polyamides

Furthermore, the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring have been explored, demonstrating the compound's utility in creating materials with enhanced thermal stability and potential applications in various industries (Dinari & Haghighi, 2017).

properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTAQHVAVLPDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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